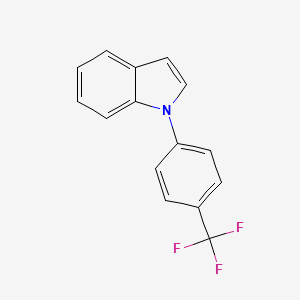
1-(4-Trifluoromethylphenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Trifluoromethyl-phenyl)-1H-indole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an indole moiety
Méthodes De Préparation
The synthesis of 1-(4-Trifluoromethyl-phenyl)-1H-indole typically involves the reaction of 4-trifluoromethylphenylhydrazine with indole derivatives. One common method includes the acid-catalyzed condensation of 4-trifluoromethylphenylhydrazine with indole in the presence of a suitable acid catalyst . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-Trifluoromethyl-phenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be substituted at the 3-position using reagents like bromine or iodine.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates and selectivity.
Applications De Recherche Scientifique
1-(4-Trifluoromethyl-phenyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of biological systems, including enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals, benefiting from its stability and reactivity
Mécanisme D'action
The mechanism of action of 1-(4-Trifluoromethyl-phenyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
1-(4-Trifluoromethyl-phenyl)-1H-indole can be compared with other trifluoromethyl-substituted compounds, such as:
4-(Trifluoromethyl)phenol: Known for its use in pharmaceuticals and as a reagent in organic synthesis.
1-(4-Trifluoromethyl-phenyl)ethanol: Used as a pharmaceutical intermediate and in the study of enzyme-catalyzed reactions.
The uniqueness of 1-(4-Trifluoromethyl-phenyl)-1H-indole lies in its indole structure, which provides additional sites for chemical modification and enhances its versatility in various applications.
Propriétés
Formule moléculaire |
C15H10F3N |
|---|---|
Poids moléculaire |
261.24 g/mol |
Nom IUPAC |
1-[4-(trifluoromethyl)phenyl]indole |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)12-5-7-13(8-6-12)19-10-9-11-3-1-2-4-14(11)19/h1-10H |
Clé InChI |
CHTSOEUJOKAWSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


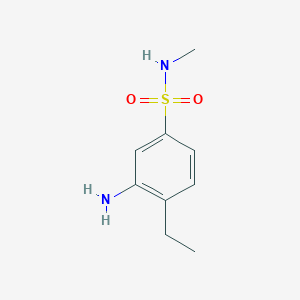
![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B12518439.png)
![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)
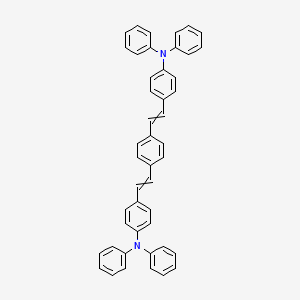
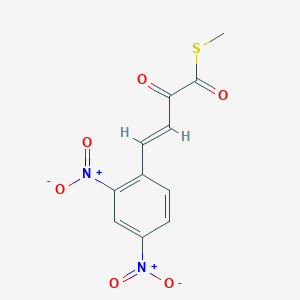
![N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518449.png)
![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)
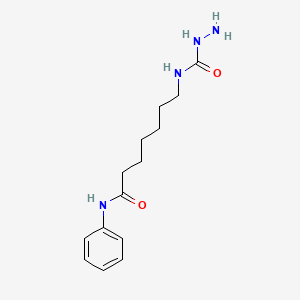

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B12518497.png)
![6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12518500.png)

